

Application Notes and Protocols for 2,6-Dimethylanisole as a Fragrance Ingredient

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethylanisole

Cat. No.: B089883

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

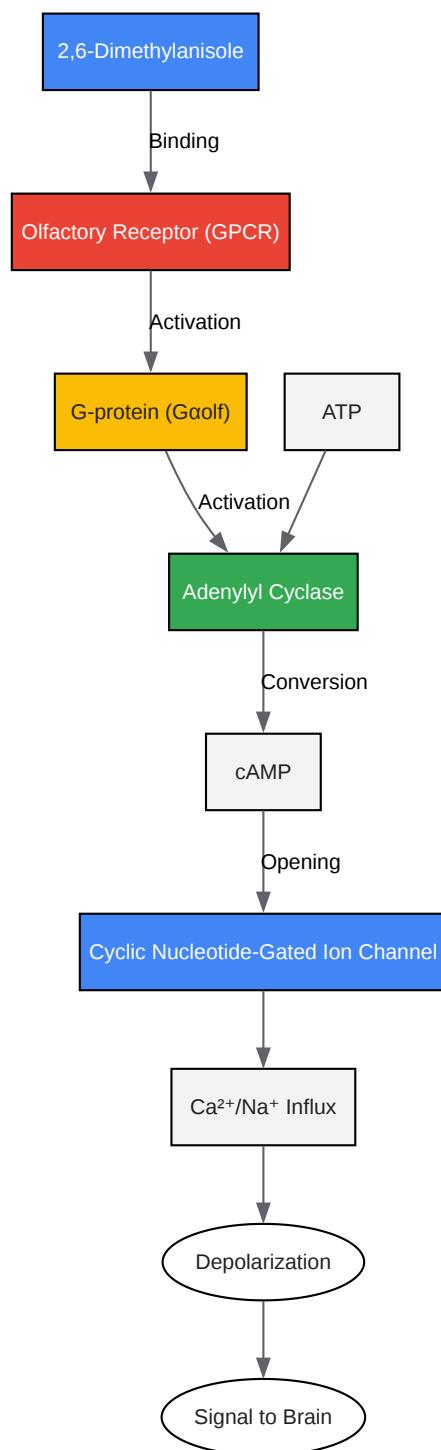
Introduction

2,6-Dimethylanisole (CAS No. 1004-66-6) is an aromatic organic compound valued in the perfumery industry for its distinct olfactory profile.^{[1][2]} It is a colorless to pale yellow liquid characterized by a sweet, floral, and mildly herbaceous odor.^[2] These application notes provide a comprehensive overview of its use as a fragrance ingredient, including its physicochemical properties, proposed olfactory mechanisms, and detailed protocols for its evaluation.

Physicochemical Properties

A summary of the key physical and chemical properties of **2,6-Dimethylanisole** is presented in Table 1. This data is essential for formulation, stability testing, and safety assessments.

Property	Value	Reference
CAS Number	1004-66-6	[1][3][4]
Molecular Formula	C ₉ H ₁₂ O	[1][3][4]
Molecular Weight	136.19 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[1][2]
Odor Profile	Sweet, floral, mild, characteristic ether-like, aromatic	[1][2]
Boiling Point	182 °C	
Flash Point	67 °C	[1]
Density	0.962 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.503	
Solubility	Soluble in organic solvents (e.g., ethanol, ether); sparingly soluble in water.	[2]

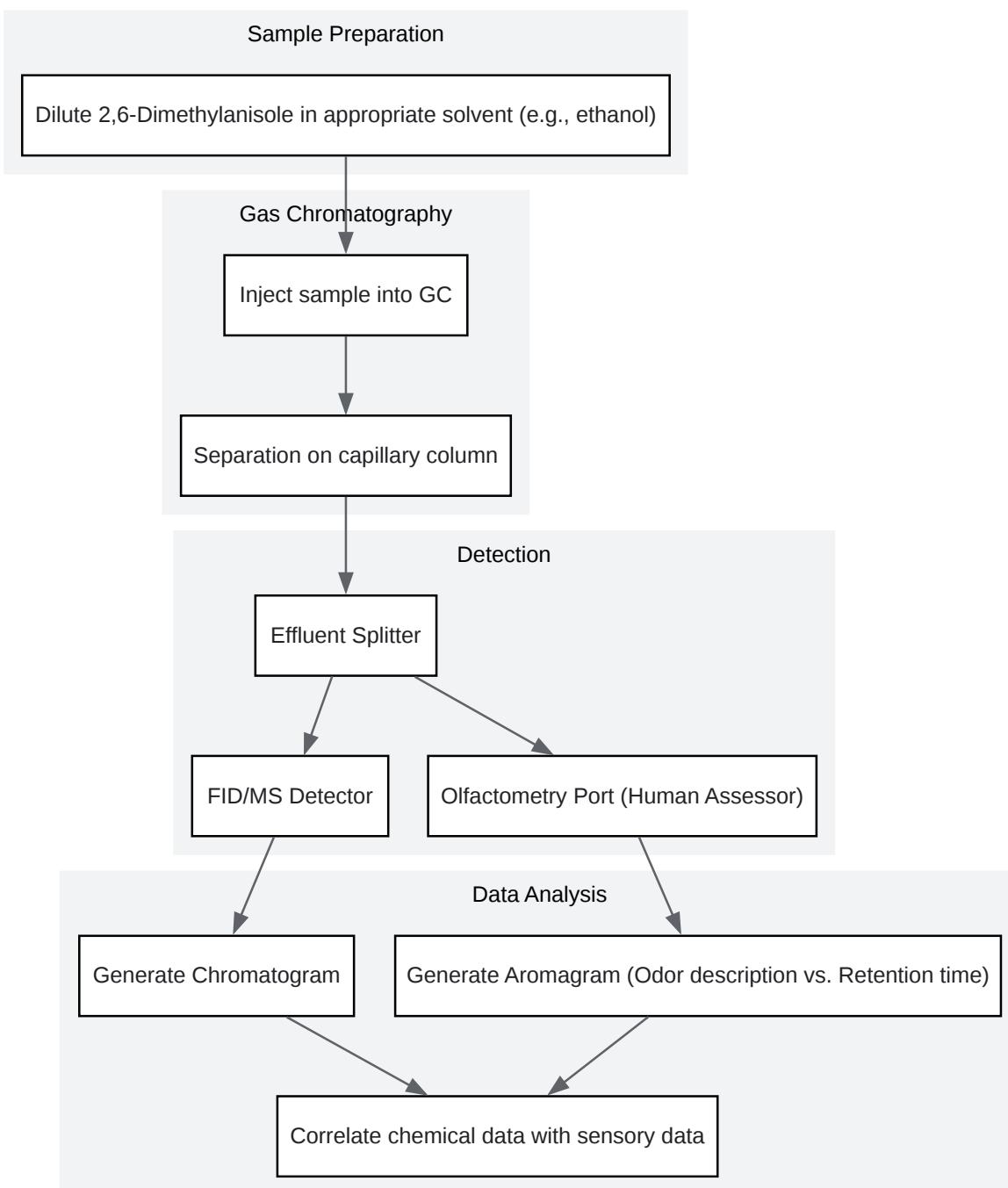

Olfactory Characteristics and Usage

2,6-Dimethylanisole is utilized in fragrance formulations to impart a fresh, floral, and slightly herbaceous character. While specific olfactory threshold data for **2,6-Dimethylanisole** is not readily available in the surveyed literature, it is recommended to be determined experimentally using methods such as those outlined in the protocols below.

Similarly, the typical concentration of **2,6-Dimethylanisole** in a fragrance concentrate is not widely published. However, for a structurally related, albeit different, fragrance ingredient, 6-methoxy-2,6-dimethylheptanal, a usage level of up to 1% in the fragrance concentrate is recommended.[5] This may serve as a preliminary reference point for starting experimental formulations with **2,6-Dimethylanisole**, though optimal concentrations should be determined through sensory panel testing.

Mechanism of Olfactory Reception

The perception of **2,6-Dimethylanisole**'s aroma is initiated by its interaction with olfactory receptors in the nasal cavity.^[2] This interaction triggers a signaling cascade within the olfactory sensory neurons, leading to the perception of its unique scent.


[Click to download full resolution via product page](#)

Caption: Olfactory signaling pathway of **2,6-Dimethylanisole**.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a technique that combines gas chromatography with sensory assessment to identify the specific volatile compounds in a sample that are responsible for its aroma.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for GC-O analysis.

Methodology:

- Sample Preparation: Prepare a solution of **2,6-Dimethylanisole** in a suitable solvent (e.g., ethanol or diethyl ether) at a concentration appropriate for GC analysis.
- Instrumentation:
 - Gas Chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).
 - Capillary column suitable for fragrance analysis (e.g., DB-5, HP-5ms).
 - Effluent splitter to direct the column effluent to both the detector and the sniffing port.
 - Olfactometry port where a trained sensory panelist can sniff the effluent.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Split Ratio: 50:1
- Olfactometry:
 - A trained panelist sniffs the effluent from the olfactometry port throughout the GC run.
 - The panelist records the retention time and a description of any detected odor.
- Data Analysis:
 - Correlate the retention times of the odor events with the peaks in the chromatogram to identify the compound responsible for the scent.
 - Create an "aromagram" which is a plot of odor intensity and description versus retention time.

Sensory Panel Evaluation

Sensory panel testing is used to characterize the odor profile of **2,6-Dimethylanisole** and to determine its optimal concentration in a fragrance formulation.

Methodology:

- Panelist Selection and Training:
 - Select a panel of 10-15 individuals who have been screened for their olfactory acuity.
 - Train the panelists on the use of a standardized fragrance vocabulary and intensity rating scales.
- Sample Preparation:
 - Prepare a series of dilutions of **2,6-Dimethylanisole** in an odorless solvent (e.g., dipropylene glycol) at varying concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5%).
 - Present the samples to the panelists on smelling strips in a controlled environment with neutral airflow.
- Evaluation Procedure:
 - Panelists evaluate each sample for its odor characteristics, using a standardized questionnaire.
 - Key attributes to evaluate include:
 - Odor Profile: Describe the scent using a list of descriptors (e.g., floral, sweet, herbaceous, woody, etc.).
 - Intensity: Rate the strength of the odor on a scale (e.g., 1 to 9, where 1 is very weak and 9 is very strong).
 - Hedonics: Rate the pleasantness of the odor on a scale (e.g., -4 to +4, where -4 is very unpleasant and +4 is very pleasant).

- Substantivity: Evaluate the persistence of the odor on the smelling strip over time (e.g., at 1 hour, 4 hours, 24 hours).
- Data Analysis:
 - Analyze the data statistically to determine the mean scores for each attribute at each concentration.
 - Create an odor profile of **2,6-Dimethylanisole** based on the most frequently used descriptors.
 - Determine the optimal concentration range based on the intensity and hedonic ratings.

Safety and Handling

2,6-Dimethylanisole is a combustible liquid. Standard laboratory safety precautions should be observed when handling this compound.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Avoid contact with skin and eyes. Use in a well-ventilated area.
- Storage: Store in a tightly closed container in a cool, dry place away from heat and ignition sources.
- First Aid:
 - Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
 - Skin Contact: Wash off with soap and plenty of water.
 - Inhalation: Move to fresh air.
 - Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. strem.com [strem.com]
- 4. 2,6-Dimethylanisole | C9H12O | CID 66088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 2,6-Dimethylanisole as a Fragrance Ingredient]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089883#2-6-dimethylanisole-as-a-fragrance-ingredient-in-perfumery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com